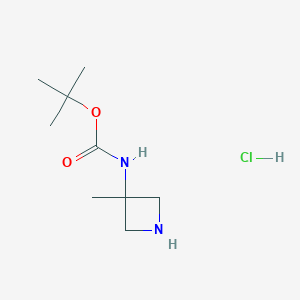
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride
Übersicht
Beschreibung
“tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number 1408076-37-8 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable for synthesis and drug discovery.
Molecular Structure Analysis
The molecular formula of “tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride” is C9H19ClN2O2 . The InChI code is 1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride” include a molecular weight of 222.712 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate of Methyl tert‐butyl Ether
A review focuses on the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related to tert-butyl compounds. The study highlights the high water solubility and low biodegradation potential of MTBE in groundwater, emphasizing its environmental persistence and mobility. This insight could indirectly relate to the environmental considerations of similar tert-butyl compounds in research applications (Squillace et al., 1997).
Decomposition of Methyl Tert-Butyl Ether
Another study discusses the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, showcasing an innovative method for decomposing and converting MTBE into less harmful substances. This research could inform about the decomposition processes relevant to tert-butyl based compounds in scientific applications (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impacts
Research on synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT), explores their widespread use, environmental occurrence, human exposure, and potential toxicity. Insights from this study could be relevant to understanding the environmental and health implications of chemical compounds containing tert-butyl groups (Liu & Mabury, 2020).
Microbial Degradation of tert-Butyl Alcohol
A review on the microbial degradation of tert-butyl alcohol (TBA), an intermediate in the degradation of MTBE and ethyl tert-butyl ether (ETBE), discusses the biodegradability of these compounds under various redox conditions. This research might offer insights into the biodegradation pathways and environmental fate of tert-butyl-containing compounds in scientific studies (Schmidt et al., 2004).
Adsorption Studies on MTBE Removal
A review paper summarizing adsorption feasibility studies for the removal of MTBE from aqueous solutions could provide insights into methods for dealing with environmental contamination of tert-butyl derivatives. The discussion on various adsorbents' effectiveness in MTBE adsorption might inform research applications focusing on environmental remediation (Vakili et al., 2017).
Safety And Hazards
The safety information for “tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylazetidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-9(4)5-10-6-9;/h10H,5-6H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEWJDCKUINIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride | |
CAS RN |
1408076-37-8 | |
| Record name | Carbamic acid, N-(3-methyl-3-azetidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl N-(3-methylazetidin-3-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



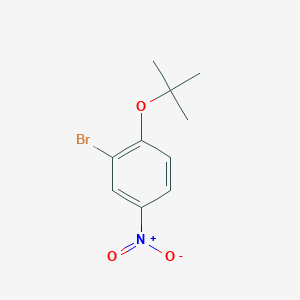



![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
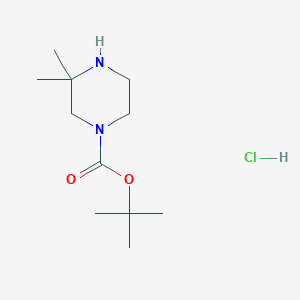


![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)
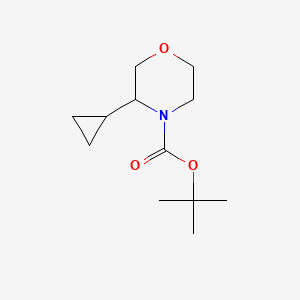

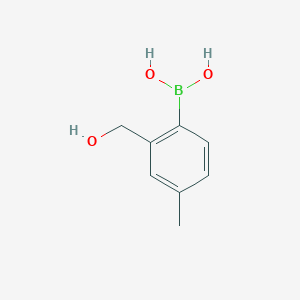
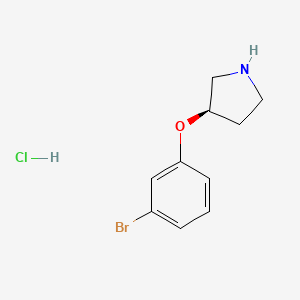
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)